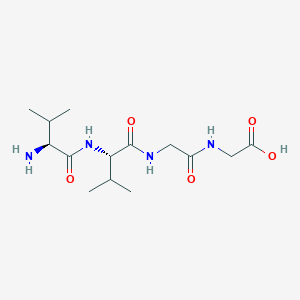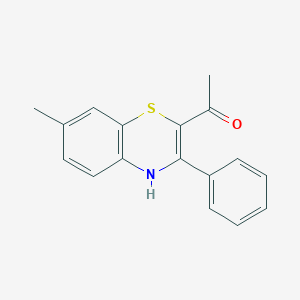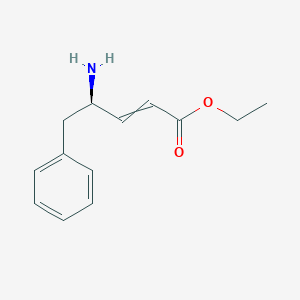![molecular formula C18H28O2 B12532666 [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene CAS No. 656836-58-7](/img/structure/B12532666.png)
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a methylidenenonyl chain attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene typically involves the following steps:
Formation of the methoxymethoxy group: This can be achieved by reacting a suitable alcohol with methoxymethyl chloride in the presence of a base.
Attachment of the methylidenenonyl chain: This step involves the formation of a carbon-carbon double bond, which can be accomplished through various methods such as Wittig reaction or olefination.
Coupling with benzene: The final step involves coupling the intermediate with a benzene ring, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbon-carbon double bond in the methylidenenonyl chain can be reduced to form saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used for electrophilic substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
科学的研究の応用
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions with biomolecules, while the methylidenenonyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biological processes and pathways.
類似化合物との比較
Similar Compounds
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene: Unique due to its specific functional groups and structure.
Methoxybenzene (anisole): Similar in having a methoxy group attached to a benzene ring but lacks the methylidenenonyl chain.
Methylidenebenzene (styrene): Contains a carbon-carbon double bond attached to a benzene ring but lacks the methoxymethoxy group.
Uniqueness
This compound is unique due to the combination of its methoxymethoxy group and methylidenenonyl chain, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
656836-58-7 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC名 |
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene |
InChI |
InChI=1S/C18H28O2/c1-4-5-7-10-16(2)18(20-15-19-3)14-13-17-11-8-6-9-12-17/h6,8-9,11-12,18H,2,4-5,7,10,13-15H2,1,3H3/t18-/m1/s1 |
InChIキー |
WGPHVDYIRNWOOH-GOSISDBHSA-N |
異性体SMILES |
CCCCCC(=C)[C@@H](CCC1=CC=CC=C1)OCOC |
正規SMILES |
CCCCCC(=C)C(CCC1=CC=CC=C1)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)

![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)

![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)
